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Compound of Interest

Compound Name:
1-(4-(2-

Hydroxyethoxy)phenyl)ethanone

CAS No.: 31769-45-6

Cat. No.: B1598247

Get Quote

Executive Summary
The transition from 4'-Hydroxyacetophenone (4-HAP) to 4'-(2-Hydroxyethoxy)acetophenone

(HEAP) represents a fundamental shift in chemical functionality from a phenolic system to a

primary aliphatic alcohol.

4-HAP is a classic phenolic building block, characterized by high acidity (pKa ~8.05),

susceptibility to electrophilic aromatic substitution, and use as a preservative and

antioxidant.

HEAP is the O-hydroxyethylated derivative of 4-HAP. It retains the aromatic ketone core but

replaces the acidic phenolic proton with a neutral, nucleophilic hydroxyethyl tail. This

modification dramatically alters solubility, biocompatibility, and downstream reactivity, making

HEAP a critical intermediate for water-soluble photoinitiators (e.g., Irgacure 2959 precursors)

and functionalized hydrogels.
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Physicochemical Profiling
The core distinction lies in the nature of the hydroxyl group. 4-HAP possesses a phenolic

hydroxyl directly attached to the benzene ring (resonance stabilized), whereas HEAP

possesses a primary alcohol separated by an ethoxy spacer.

Table 1: Comparative Properties

Property
4'-Hydroxyacetophenone
(4-HAP)

4'-(2-
Hydroxyethoxy)acetophen
one (HEAP)

CAS Number 99-93-4 22428-93-9

Molecular Structure Phenol (Ar-OH)
Primary Alcohol (Ar-O-

CH₂CH₂-OH)

Molecular Weight 136.15 g/mol 180.20 g/mol

Melting Point 109–111 °C
~88–90 °C (Derivative

dependent*)

pKa (Hydroxyl) ~8.0 (Acidic) ~16.0 (Neutral)

Water Solubility Low (< 1 g/100mL at 20°C)
Moderate to High (Enhanced

by glycol tail)

UV Absorption
λmax ~275 nm (Bathochromic

shift in base)

λmax ~270 nm (Stable in

base)

Primary Reactivity
Electrophilic Aromatic Sub., O-

Alkylation

Esterification, Urethane

formation, Acrylation

*Note: Pure HEAP melting point varies by crystal form, but structurally related derivatives like

Irgacure 2959 melt at 88-90°C.

Structural Visualization
The following diagram illustrates the structural relationship and the critical pKa shift that

dictates reactivity.
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Figure 1: Structural evolution from 4-HAP to HEAP, highlighting the shift from acidic phenol to

neutral alcohol.

Synthetic Pathways & Manufacturing
Synthesis of 4-HAP (The Parent)
Industrially, 4-HAP is synthesized via the Fries Rearrangement of phenyl acetate.

Reagents: Phenyl acetate, Lewis Acid (AlCl₃ or HF).

Mechanism: The acetyl group migrates from the oxygen to the para-position of the ring.

Selectivity: Conditions are tuned to favor the para-isomer over the ortho-isomer (2-

hydroxyacetophenone).

Synthesis of HEAP (The Derivative)
HEAP is produced by the O-alkylation of 4-HAP. Modern "green chemistry" protocols prefer

using Ethylene Carbonate over the more toxic 2-chloroethanol.

Reaction Scheme:

This pathway avoids chlorinated byproducts and utilizes a ring-opening mechanism driven by

the phenoxide anion attacking the carbonate.
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Step 1: Deprotonation

Step 2: Ring Opening Alkylation

Step 3: Decarboxylation
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Figure 2: Mechanism of HEAP synthesis via Ethylene Carbonate alkylation.

Reactivity & Applications Analysis
4-HAP: The Phenolic Scaffold
Because 4-HAP contains a free phenolic group, its chemistry is dominated by acidity and ring

activation.

Preservative Efficacy: Used as SymSave H, 4-HAP acts as an antioxidant and preservative

booster in cosmetics.[1] Its phenolic proton can quench free radicals.
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Chemical Intermediate: It is a precursor for liquid crystals and paracetamol analogs. The ring

is activated at the ortho-position, allowing for further halogenation or nitration.

HEAP: The Linker Scaffold
HEAP is chemically distinct because the phenolic oxygen is "capped" with an ethyl group. The

reactivity shifts entirely to the terminal primary alcohol.

Photoinitiator Synthesis: HEAP is the direct structural precursor to Irgacure 2959 (2-hydroxy-

4'-(2-hydroxyethoxy)-2-methylpropiophenone). The hydroxyethoxy chain renders the final

photoinitiator water-soluble and biocompatible, making it the gold standard for hydrogel

encapsulation of live cells.

Polymer Functionalization: The primary alcohol in HEAP can be esterified with acryloyl

chloride to create photo-polymerizable monomers. Unlike 4-HAP, which would form unstable

phenyl esters, HEAP forms stable aliphatic esters.

Experimental Protocol: Synthesis of HEAP
Target: Synthesis of 4'-(2-hydroxyethoxy)acetophenone via Ethylene Carbonate.

Materials:

4'-Hydroxyacetophenone (1.0 eq)[2]

Ethylene Carbonate (1.2 eq)

Potassium Carbonate (0.05 eq) or Potassium Iodide (Cat.)

Solvent: DMF or Xylene (reflux)

Procedure:

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-HAP and

Ethylene Carbonate in the chosen solvent (solvent-free melt is also possible at higher

temps).

Catalysis: Add the catalyst (K₂CO₃).
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Reaction: Heat the mixture to 140–150°C. The evolution of CO₂ gas indicates the reaction

progress.

Monitoring: Monitor via TLC (SiO₂; Ethyl Acetate:Hexane 1:1). 4-HAP (Rf ~0.4) will

disappear; HEAP (Rf ~0.2) will appear.[3]

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash

organic layer with 1M NaOH (to remove unreacted 4-HAP phenol).

Purification: Recrystallize from Ethanol/Water or Toluene.

Validation:

IR: Disappearance of broad phenolic OH (~3200 cm⁻¹) and appearance of aliphatic OH

(sharper, ~3400 cm⁻¹) and ether C-O stretch (~1240 cm⁻¹).

1H NMR: Appearance of two triplets at ~4.0 ppm (Ar-O-CH₂-) and ~3.9 ppm (-CH₂-OH).

Safety & Toxicology
4-HAP: Classified as an Irritant (Skin/Eye). It is harmful if swallowed.[1] As a phenol, it can

be corrosive at high concentrations and rapidly absorbed through skin.

HEAP: Generally exhibits lower acute toxicity than the parent phenol due to the etherification

of the acidic proton. However, it should be handled with standard organic safety precautions.

Environmental: 4-HAP is harmful to aquatic life with long-lasting effects (H412).[4] Waste

streams containing phenols must be segregated from general organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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